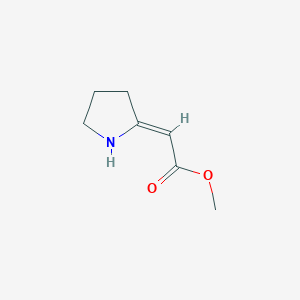

Methyl 2-(pyrrolidin-2-ylidene)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2Z)-2-pyrrolidin-2-ylideneacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)5-6-3-2-4-8-6/h5,8H,2-4H2,1H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVWLHHVKYUADU-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\1/CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Methyl 2 Pyrrolidin 2 Ylidene Acetate Scaffolds

Reduction Reactions of the Ylidene and Ester Moieties

The presence of two reducible functional groups—the exocyclic carbon-carbon double bond (ylidene) and the methyl ester—allows for several reductive strategies, including selective or simultaneous transformations.

The selective reduction of the exocyclic double bond in α,β-unsaturated esters to yield the corresponding saturated ester, methyl 2-(pyrrolidin-2-yl)acetate, can be achieved through catalytic hydrogenation. This transformation is typically performed using heterogeneous catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. To maintain the integrity of the ester group, which is generally resistant to catalytic hydrogenation except under harsh conditions, mild reaction parameters are employed. These conditions often include low to moderate hydrogen pressures (1-5 atm) and ambient temperatures. The choice of solvent can vary, with alcohols like ethanol (B145695) or methanol (B129727) being common. This method effectively saturates the ylidene moiety without affecting the ester.

The reduction of the ester functional group in methyl 2-(pyrrolidin-2-ylidene)acetate to the corresponding primary alcohol, 2-(pyrrolidin-2-ylidene)ethanol, requires potent hydride-donating reagents. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under normal conditions. masterorganicchemistry.comyoutube.com Therefore, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) is necessary. rsc.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting alkoxide intermediate. youtube.com This powerful reagent selectively targets the carbonyl of the ester, leaving the exocyclic double bond intact under controlled conditions.

Table 1: Common Reagents for Reduction of Ester Functionality Note: This table represents general reactivity for ester reduction.

| Reagent | Typical Solvent | Reactivity with Esters | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Very low to none | No reaction |

For the exhaustive reduction of both the ylidene and ester groups, a powerful reducing agent capable of acting on both functionalities is required. Lithium aluminum hydride (LiAlH₄) is well-suited for this purpose. Under conditions sufficient to reduce the ester, LiAlH₄ can also reduce the conjugated carbon-carbon double bond. This one-pot reaction would transform this compound directly into 2-(pyrrolidin-2-yl)ethanol. The reaction proceeds in an anhydrous ether solvent, followed by a hydrolysis step, yielding the fully saturated amino alcohol.

The reduction of the exocyclic double bond in the prochiral this compound molecule leads to the formation of a new stereocenter at the 2-position of the pyrrolidine (B122466) ring, resulting in the chiral product, methyl 2-(pyrrolidin-2-yl)acetate. Achieving stereoselectivity in this process to produce a specific enantiomer (R or S) or diastereomer is a key challenge in asymmetric synthesis.

Diastereoselective reduction can occur if a chiral center already exists in the molecule or if a chiral auxiliary is used. For the substrate itself, the reduction can be influenced by the existing stereochemistry of any substituents on the pyrrolidine ring. The hydride can attack from either the re or si face of the double bond, potentially leading to two diastereomers. The ratio of these products is determined by steric hindrance and the thermodynamic stability of the transition states. mnstate.edu In some cases, specific reagent combinations, such as NaBH₄ in the presence of calcium chloride (CaCl₂), have been used to achieve diastereoselectivity in the reduction of substituted pyrrolidine derivatives. nih.gov

For enantioselective reductions, chiral catalysts are employed. Asymmetric hydrogenation using catalysts based on transition metals like rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), is a powerful strategy for producing enantiomerically enriched products from prochiral olefins. The choice of catalyst and reaction conditions can direct the hydrogenation to preferentially form one enantiomer over the other.

Nucleophilic Addition and Substitution Reactions

The electron-deficient β-carbon of the α,β-unsaturated ester system in this compound is susceptible to nucleophilic attack. This reactivity is central to the construction of more complex molecular architectures.

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile, is a highly efficient method for forming carbon-nitrogen bonds. organic-chemistry.org In the case of this compound, various N-heterocyclic compounds, such as imidazoles, pyrazoles, and triazoles, can serve as effective nucleophiles. organic-chemistry.orgbohrium.com The reaction involves the addition of the N-H bond of the heterocycle across the activated exocyclic double bond.

These reactions can be performed under catalyst-free conditions, simply by heating the heterocycle with the Michael acceptor. researchgate.netd-nb.infochemrxiv.org Alternatively, they can be catalyzed by bases to enhance the nucleophilicity of the heterocycle. Inorganic bases like cesium carbonate (Cs₂CO₃) have proven effective for this transformation. nih.gov In some cases, metal catalysts such as silver carbonate (Ag₂CO₃) are used to promote the reaction and can provide high regioselectivity when using asymmetrically substituted pyrazoles. bohrium.comresearchgate.net The choice of solvent often includes polar aprotic solvents like THF or DCE, and reactions may be conducted at room temperature or with heating. bohrium.comnih.gov This method provides a direct route to novel N-substituted pyrrolidine-2-acetate derivatives.

Table 2: Examples of Aza-Michael Additions to α,β-Unsaturated Esters Note: The following examples use α,β-unsaturated esters analogous to the target compound to illustrate the scope of the reaction.

| Nucleophile | Michael Acceptor | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Imidazole | Methyl Acrylate | None | None | 80 °C | 98% | d-nb.info |

| 2-Methylimidazole | Methyl Acrylate | None | None | 80 °C | >97% | researchgate.net |

| Pyrazole | Dimethyl 2-benzylidenemalonate | Cs₂CO₃ | THF | 25 °C | 94% | nih.gov |

| 3,5-Dimethyl-1H-pyrazole | tert-Butyl Acrylate | Ag₂CO₃ | DCE | 120 °C | Good to Excellent | bohrium.comresearchgate.net |

Condensation Reactions with Various Nucleophiles

This compound and its analogs readily undergo condensation reactions with a variety of nucleophiles. For instance, the reaction of N-substituted 2-pyrrolidone aldehyde with 5-substituted oxindoles in the presence of piperidine (B6355638) results in the formation of (2-oxoindolin-3-ylidene)methylpyrrole derivatives. nih.gov This type of condensation is a key step in the synthesis of potential multi-target tyrosine kinase receptor inhibitors. nih.gov

Another example involves the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents like ethyl cyanoacetate (B8463686). nih.gov These reactions, often carried out in acetic acid with ammonium (B1175870) acetate (B1210297), can yield various heterocyclic compounds, including substituted nicotinates. nih.gov The specific products formed are influenced by the reaction conditions and the nature of the substituents on the arylhydrazono moiety. nih.gov

The table below summarizes representative condensation reactions involving precursors or analogs of the target scaffold.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| N-substituted 2-pyrrolidone aldehyde | 5-substituted oxindoles | Piperidine, EtOH, r.t. | (2-oxoindolin-3-ylidene)methylpyrrole derivatives | nih.gov |

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate | Acetic acid, ammonium acetate | 2-Hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester | nih.gov |

Nucleophilic Substitution at Adjacent Functionalities

Nucleophilic substitution reactions are fundamental to modifying the functionalities adjacent to the pyrrolidin-2-ylidene)acetate core. Aromatic nucleophilic substitution (SNAr) on thiophene (B33073) derivatives using pyrrolidine has been studied computationally. researchgate.net This reaction proceeds through a stepwise mechanism involving the initial addition of pyrrolidine to the thiophene ring, followed by the elimination of a leaving group. researchgate.net

Furthermore, thiolates can undergo substitution reactions with 2-substituted-2-nitropropanes via an SRN1 mechanism. researchgate.net These reactions highlight the potential for introducing sulfur-containing moieties into molecules bearing related structural motifs.

Oxidation Reactions and Formation of Oxo Derivatives

The oxidation of pyrrolidine and related scaffolds can lead to the formation of corresponding oxo derivatives, such as 2-oxo-1-pyrrolidine compounds. google.com These oxidized products serve as important intermediates in the synthesis of various biologically active molecules. google.com For example, the catalytic hydrogenation of a specific 2-oxo-1-pyrrolidine acetamide (B32628) derivative can directly yield Levetiracetam, an anticonvulsant medication. google.com

The synthesis of methyl 2-ferrocenyl-2-oxo-acetate, an oxo derivative of an acetate, has been achieved through a one-step Friedel-Crafts reaction, offering a simpler alternative to previous multi-step syntheses. mdpi.com

Cyclization and Rearrangement Pathways

The structural framework of this compound is amenable to various cyclization and rearrangement reactions, leading to the formation of complex heterocyclic systems.

Spirocyclization Reactions Leading to Complex Architectures

Spiro N-heterocycles, particularly those containing aza-spiro piperidines, are of significant interest in medicinal chemistry. nih.gov A one-pot dearomative spirocyclization of ynamides, involving a copper-catalyzed carbomagnesiation followed by a regioselective nucleophilic dearomatization, has been developed to synthesize diverse aza-spiro dihydropyridine (B1217469) scaffolds. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing spiro-pyrrolidine derivatives. The reaction between in situ generated azomethine ylides and various dipolarophiles, such as 3-alkylidene-2-oxindoles, can produce complex spiro heterocyclic compounds with high diastereoselectivity. nih.gov

Intramolecular Cyclizations and Cascade Reactions

Intramolecular cyclization reactions offer an efficient pathway to construct fused ring systems. For instance, the synthesis of optically active 2-azetidinones has been achieved through the intramolecular cyclization of N-(α-methyl)benzyl fumaramide (B1208544) nih.govrotaxanes. nih.gov

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity. A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to provide straightforward access to structurally diverse methylthio-substituted indolizines. rsc.org

Isomerization Studies, including Thermal and Catalytic Processes

Isomerization reactions can be employed to alter the stereochemistry or connectivity of the this compound framework. The thermal isomerization of methyl (E)-2-(2-phenylcyclopropylidene)acetate, upon prolonged heating, leads to the formation of 5-methoxy-3-methyl-2-phenylfuran. researchgate.net

Catalysis can significantly influence the rate and outcome of isomerization processes. For example, the thermal isomerization of cis-azobenzene derivatives has been shown to be catalyzed by certain salts, such as alkali halides. nih.govdoaj.org This catalytic effect is attributed to the interaction between the azo group and the cation. nih.gov

Mechanistic Investigations of Reactions Involving Methyl 2 Pyrrolidin 2 Ylidene Acetate

Reaction Mechanism Elucidation for Synthetic Transformations

The unique electronic and structural features of Methyl 2-(pyrrolidin-2-ylidene)acetate, characterized by its enamine-like reactivity, make it a versatile substrate for various synthetic transformations. Understanding the underlying mechanisms of these reactions is crucial for controlling their outcomes and expanding their synthetic utility.

While specific studies on the catalytic carbonylation of this compound are not extensively detailed, mechanistic proposals can be inferred from related palladium-catalyzed carbonylation reactions of unsaturated substrates. A plausible catalytic cycle, particularly with a Pd(II) catalyst, would likely proceed through a "hydride route". mdpi.com

The general mechanism is initiated by the formation of a palladium-hydride (Pd-H) species. This active catalyst then undergoes migratory insertion with the olefinic part of the substrate. The key steps are outlined below:

Hydride Formation: An active Pd(II) precursor reacts with a hydride source (e.g., water, alcohol, or H₂) to generate a catalytically active palladium-hydride complex. mdpi.com

Migratory Insertion: The C=C bond of the pyrrolidin-2-ylidene acetate (B1210297) coordinates to the Pd-H species, followed by migratory insertion to form a palladium-alkyl intermediate.

CO Insertion: Carbon monoxide then coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, yielding a palladium-acyl complex. mdpi.com

Methanolysis/Reductive Elimination: The palladium-acyl intermediate reacts with methanol (B129727) (or another nucleophile) to release the carbonylated product and regenerate the active palladium catalyst, often with the elimination of an acid that helps perpetuate the cycle. mdpi.com

In oxidative carbonylation processes, an external oxidant is used to regenerate the active Pd(II) catalyst from a reduced Pd(0) state that may form during the reaction. unipr.it This ensures the catalytic cycle continues efficiently. For instance, in related systems, PdI₂-based catalysts have been effective in promoting oxidative carbonylations where the metal species is reoxidized after the productive cycle. unipr.it

This compound is an excellent precursor for generating unstabilized azomethine ylides, which are highly reactive 1,3-dipoles for cycloaddition reactions. nih.gov The most common pathway is the [3+2] cycloaddition (also known as 1,3-dipolar cycloaddition), which provides a direct route to constructing five-membered nitrogen-containing heterocyclic rings like pyrrolidines. nih.govresearchgate.net

The reaction pathway typically begins with the protonation of the enamine nitrogen, followed by deprotonation at the α-carbon to generate the azomethine ylide. This ylide then reacts with a dipolarophile (an alkene or alkyne). Molecular electron density theory studies suggest these reactions often proceed through a one-step, asynchronous mechanism via a six-electron Hückel aromatic transition state. nih.gov

A critical feature of these cycloaddition reactions, particularly with nitrones as the dipolarophile, is their potential reversibility. mdpi.com The stability of the resulting cycloadducts can be influenced by thermal conditions. This reversibility allows for thermodynamic control over the diastereoselectivity of the reaction. For example, an initial kinetically favored cycloadduct might, upon heating, undergo a retro-cycloaddition to regenerate the azomethine ylide and dipolarophile, which can then recombine to form a more thermodynamically stable stereoisomer. mdpi.com This phenomenon has been observed where the ratio of isomeric products changes with reaction temperature, indicating a reversible process. mdpi.com

| Parameter | Kinetic Control | Thermodynamic Control |

| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times |

| Product Formed | The product that is formed fastest (lower activation energy) | The most stable product |

| Reversibility | Reaction is effectively irreversible | Reaction is reversible, allowing equilibration |

This interactive table summarizes the conditions favoring kinetic versus thermodynamic products in reversible cycloaddition reactions.

The outcomes of cycloaddition reactions involving azomethine ylides derived from substrates like this compound are governed by regiochemical and stereochemical factors.

Regioselectivity: The regioselectivity of the [3+2] cycloaddition is primarily controlled by the frontier molecular orbitals (FMOs) of the azomethine ylide (the 1,3-dipole) and the dipolarophile. The reaction proceeds through the transition state that results from the strongest stabilizing interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For electron-deficient alkenes, the reaction is typically controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction, leading to specific regiochemical outcomes. nih.gov

Stereoselectivity: The stereoselectivity of these reactions, particularly the relative configuration of newly formed stereocenters, is determined by the geometry of the transition state. In many cases, a high degree of diastereoselectivity is observed. researchgate.net This is often rationalized by considering steric and electronic interactions in the competing endo and exo transition states. The formation of up to four contiguous stereogenic centers can be achieved with high selectivity. researchgate.net For instance, the reaction of azomethine ylides with β-nitrostyrenes has been shown to be highly diastereoselective, yielding spiropyrrolidines with excellent control over the stereochemical outcome. researchgate.net

Kinetic Studies of Key Transformations

Kinetic investigations provide quantitative insight into reaction mechanisms, including the identification of rate-determining steps and the influence of substituents on reaction rates. For reactions involving the formation of pyrrolidine (B122466) rings via cycloaddition, kinetic studies can be simplified by using pseudo-first-order conditions. researchgate.net

A common approach involves a consecutive reaction model where an intermediate is formed, which then undergoes intramolecular cyclization to yield the final product. researchgate.net

A → B → C (Reactants) (Intermediate) (Product)

The rate constants for the formation of the intermediate (k₁) and its conversion to the product (k₂) can be determined by monitoring the concentration of the intermediate or product over time. Studies on analogous 1,3-anionic cycloadditions to form pyrrolidines have shown that the rate constants are sensitive to electronic effects of substituents on the aromatic rings of the reactants. researchgate.net Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups decrease it.

Arrhenius plots (ln(k) vs. 1/T) can be used to determine the activation parameters for these reactions, such as the activation energy (Ea) and the entropy of activation (ΔS‡). researchgate.net Negative values for the entropy of activation are typically observed for cycloaddition reactions, consistent with a highly ordered, cyclic transition state. researchgate.net

| Substituent on Reactant | Relative Rate Constant (k) | Activation Energy (Ea) |

| Electron-Donating (e.g., -OCH₃) | Higher | Lower |

| Neutral (e.g., -H) | Reference | Reference |

| Electron-Withdrawing (e.g., -NO₂) | Lower | Higher |

This table illustrates the typical influence of electronic effects on the kinetics of pyrrolidine-forming cycloaddition reactions, based on general principles observed in related systems. researchgate.net

Elucidation of Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control

Achieving control over the stereochemical outcome of a reaction is a primary goal in modern organic synthesis. For reactions involving this compound, particularly [3+2] cycloadditions, the formation of multiple stereocenters necessitates precise control of diastereoselectivity and enantioselectivity.

Diastereoselectivity: High levels of diastereoselectivity are often inherent in the [3+2] cycloaddition of azomethine ylides. nih.gov The facial selectivity of the approach of the dipolarophile to the planar ylide is dictated by steric and electronic factors, leading to the preferential formation of one diastereomer. For example, the use of hydrogen-bond-assisted azomethine ylides in reactions with chalcones has led to the formation of three stereogenic centers with excellent diastereoselectivity. researchgate.net

Enantioselectivity: To control enantioselectivity, a chiral influence must be introduced. This can be achieved through several strategies:

Substrate Control: Using a chiral precursor, such as an α-amino acid like L-proline, to generate the azomethine ylide. The inherent chirality of the starting material directs the stereochemical outcome of the cycloaddition. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the dipolarophile can effectively control the facial selectivity of the ylide's approach.

Asymmetric Catalysis: Employing a chiral catalyst, typically a chiral Lewis acid, can coordinate to the dipolarophile, creating a chiral environment that directs the cycloaddition to favor one enantiomer over the other.

These methods allow for the construction of complex pyrrolidine-containing scaffolds with specific, predictable three-dimensional arrangements, which is critical for applications in medicinal chemistry and natural product synthesis. nih.gov

Computational Chemistry Approaches to Methyl 2 Pyrrolidin 2 Ylidene Acetate and Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and various molecular properties of chemical compounds. nih.gov These calculations can predict characteristics such as molecular geometry, charge distribution, and spectroscopic properties.

For Methyl 2-(pyrrolidin-2-ylidene)acetate, quantum chemical calculations can elucidate the distribution of electron density within the molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly used to perform these calculations, providing a balance between accuracy and computational cost. nih.gov

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are critical molecular descriptors in drug discovery and development, providing insights into a drug's potential for cell permeability and oral bioavailability. wikipedia.orgresearchgate.net

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. wikipedia.org It is a good predictor of a molecule's ability to permeate cell membranes. researchgate.net Molecules with a TPSA greater than 140 Ų generally exhibit poor cell membrane permeability. wikipedia.orgresearchgate.net For central nervous system drugs, a TPSA of less than 90 Ų is often required to cross the blood-brain barrier. wikipedia.org

Lipophilicity (LogP) , the logarithm of the partition coefficient between n-octanol and water, measures a compound's solubility in fatty or non-polar environments versus aqueous or polar environments. nih.gov It is a key factor in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). mdpi.com

For a related compound, Methyl (Z)-2-(1-methylpyrrolidin-2-ylidene)acetate, the calculated TPSA is 29.54 Ų and the LogP is 0.7689. chemscene.com These values suggest good potential for cell permeability and oral bioavailability.

| Compound | TPSA (Ų) | LogP |

| Methyl (Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | 29.54 | 0.7689 |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways is a valuable tool for understanding the mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out the potential energy surface, identifying intermediates, and transition states.

Transition state analysis, a key component of reaction pathway modeling, helps to determine the energy barriers of a reaction. By calculating the structure and energy of the transition state, chemists can predict reaction rates and understand the factors that control the selectivity of a reaction. For instance, in 1,3-dipolar cycloaddition reactions, a common method for synthesizing pyrrolidine (B122466) derivatives, theoretical studies can predict the regio- and stereoselectivity of the products. nih.govmdpi.com

Conformational Analysis and Isomerization Studies (E/Z Isomerism)

The presence of a carbon-carbon double bond in this compound gives rise to the possibility of E/Z isomerism. studymind.co.uk This type of stereoisomerism results from the restricted rotation around the double bond, leading to different spatial arrangements of the substituents. studymind.co.uk The E isomer has the higher priority groups on opposite sides of the double bond, while the Z isomer has them on the same side. libretexts.org

Computational conformational analysis can be used to determine the relative stabilities of the E and Z isomers. researchgate.net By calculating the energies of the different conformations, it is possible to predict which isomer is more stable and therefore more likely to be the major product of a reaction. These studies are crucial as the different isomers can have distinct physical, chemical, and biological properties. For example, the crystal structure of a related indole (B1671886) derivative, methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate, confirms the E conformation about the C=C bond. nih.gov

Molecular Dynamics Simulations for Related Pyrrolidine Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net These simulations can provide detailed information about the conformational dynamics, flexibility, and interactions of molecules in various environments.

For pyrrolidine derivatives, MD simulations have been employed to investigate their interactions with biological targets, such as proteins. nih.govtandfonline.com These studies can reveal the binding modes of the ligands and help in the design of new molecules with improved affinity and selectivity. nih.govtandfonline.com By simulating the behavior of the molecule in a solvated environment, MD can also provide insights into its solubility and aggregation properties. researchgate.net

Spectroscopic Characterization Techniques Applied to Methyl 2 Pyrrolidin 2 Ylidene Acetate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. numberanalytics.com For Methyl 2-(pyrrolidin-2-ylidene)acetate, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, while advanced techniques like NOESY help in defining its stereochemistry.

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their connectivity. In this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons in the pyrrolidine (B122466) ring, the vinylic proton, and the methyl ester group.

The protons on the pyrrolidine ring typically appear as multiplets in the upfield region of the spectrum. The chemical shifts and coupling patterns are influenced by their spatial relationships. mdpi.com The vinylic proton, attached to the exocyclic double bond, is expected to resonate in the downfield region due to the deshielding effect of the double bond and the adjacent ester group. The methyl protons of the ester group will typically appear as a sharp singlet.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyrrolidine CH₂ | 1.5 - 3.5 | Multiplets | J-coupling between adjacent protons |

| Vinylic CH | 4.5 - 5.5 | Singlet or Triplet | May show small coupling to adjacent CH₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer (E/Z).

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. libretexts.org The spectrum for this compound will show distinct peaks for each unique carbon atom.

The carbon atoms of the pyrrolidine ring will resonate in the aliphatic region (20-60 ppm). oregonstate.edulibretexts.org The two carbons of the enamine double bond (C=C) are particularly characteristic, with the carbon adjacent to the nitrogen appearing significantly downfield. researchgate.net The carbonyl carbon of the ester group is also highly deshielded and will appear at the low-field end of the spectrum (160-180 ppm), while the methyl ester carbon will be found around 50-60 ppm. libretexts.orgchemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidine CH₂ | 20 - 60 |

| Vinylic CH | 80 - 100 |

| Vinylic C-N | 150 - 160 |

| Carbonyl C=O | 165 - 175 |

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining the stereochemistry of molecules like this compound, specifically the geometry (E or Z) of the exocyclic double bond. acs.org

A ¹H-¹H NOESY experiment detects through-space interactions between protons that are in close proximity. numberanalytics.com For this compound, a cross-peak between the vinylic proton and the protons on the adjacent CH₂ group of the pyrrolidine ring would indicate an E-isomer, where these protons are on the same side of the double bond. Conversely, the absence of such a cross-peak and the presence of a correlation to a different set of ring protons might suggest the Z-isomer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₁₁NO₂), the calculated monoisotopic mass is 141.078979 Da. chemspider.com HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. cymitquimica.com

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of a sample and confirm the identity of the target compound. acs.org

In an LC/MS analysis of this compound, the sample is first passed through an HPLC column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer. The identity of the compound is confirmed by observing a peak in the mass spectrum corresponding to its molecular ion ([M+H]⁺) at m/z 142.0862, at the expected retention time. numberanalytics.com The purity is determined by integrating the area of the chromatographic peak associated with the compound relative to the total area of all detected peaks. lcms.cz This technique is particularly useful for analyzing polar compounds that are amenable to ionization methods like electrospray ionization (ESI). nih.gov

Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy, is a powerful analytical technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups within the molecule, providing a molecular "fingerprint." In the case of this compound and its derivatives, FTIR spectroscopy is instrumental in confirming the presence of key structural features, including the enamine, ester, and pyrrolidine ring functionalities.

The structure of this compound contains several functional groups that give rise to characteristic absorption bands in the IR spectrum. The key functional groups are the carbon-carbon double bond (C=C) of the enamine system, the carbonyl group (C=O) of the methyl ester, the carbon-nitrogen bond (C-N) of the pyrrolidine ring, and potentially a nitrogen-hydrogen (N-H) bond, depending on tautomeric forms, although the ylidene structure is expected to be predominant.

Detailed research findings on the vibrational frequencies of β-enamino esters provide a basis for the interpretation of the spectrum of this compound. The C=C stretching vibration in enamines is typically observed in the region of 1650-1600 cm⁻¹. For cyclic enamines, a characteristic absorption band for the C=C bond is often found around 1630 cm⁻¹. The carbonyl (C=O) stretching frequency of the ester group is expected to appear in the range of 1750-1735 cm⁻¹. The C-N stretching vibration of aliphatic amines generally gives rise to medium or weak bands in the 1250-1020 cm⁻¹ region. orgchemboulder.com The presence of an N-H bond in secondary amines would typically result in a single weak absorption band in the 3350-3310 cm⁻¹ range for the N-H stretch and a broad N-H wagging band between 910-665 cm⁻¹. orgchemboulder.com

Based on the analysis of related compounds, the following table summarizes the expected characteristic IR absorption bands for this compound.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1750 - 1735 | Strong |

| C=C (Enamine) | Stretching | 1650 - 1600 | Medium |

| C-N | Stretching | 1250 - 1020 | Medium to Weak |

| C-H (sp² and sp³) | Stretching | 3100 - 2850 | Medium to Strong |

| N-H | Stretching | 3350 - 3310 | Weak (if present) |

| N-H | Bending/Wagging | 1650 - 1580 / 910 - 665 | Medium to Strong, Broad |

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry Confirmation

A notable example is the X-ray crystallographic study of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate , a derivative of the parent compound. researchgate.net The single-crystal X-ray diffraction analysis of this derivative provides a detailed picture of its solid-state conformation and intermolecular interactions.

The crystal structure reveals that the molecule is essentially planar. researchgate.net The five-membered and six-membered rings of the indole (B1671886) group are nearly coplanar, with a very small dihedral angle between them. researchgate.net The conformation around the C=C double bond is determined to be E. In the crystal lattice, the molecules are linked by pairs of C-H···O hydrogen bonds, forming inversion dimers. These dimers are further connected by another set of C-H···O hydrogen bonds, creating ribbon-like structures. researchgate.net These ribbons are then linked through C-H···π interactions, resulting in a three-dimensional supramolecular architecture. researchgate.net

The detailed crystallographic data for methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate are summarized in the following table.

Table 2: Crystallographic Data for Methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₃ |

| Formula Weight | 217.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.6814 (7) |

| b (Å) | 5.6106 (4) |

| c (Å) | 16.5299 (11) |

| β (°) | 108.713 (2) |

| Volume (ų) | 1026.09 (12) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 14793 |

| Independent Reflections | 1809 |

| R_int | 0.023 |

| Final R indices [I > 2σ(I)] | R₁ = 0.033, wR₂ = 0.093 |

This detailed structural information for a closely related derivative provides a valuable model for understanding the likely solid-state conformation and packing of this compound and other similar compounds. The planarity of the core structure and the nature of the intermolecular interactions are key features that can be inferred for this class of molecules.

Advanced Derivatives and Structural Modifications Based on the Pyrrolidin 2 Ylidene Acetate Core

Functionalization at the Pyrrolidine (B122466) Ring and Exocyclic Position

The pyrrolidine ring and the exocyclic double bond of methyl 2-(pyrrolidin-2-ylidene)acetate offer multiple sites for functionalization, primarily leveraging the nucleophilic character of the enamine system.

N-Functionalization: The nitrogen atom of the pyrrolidine ring can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkyl halides, leading to the formation of N-substituted pyrrolidin-2-ylideneacetates. Similarly, N-acylation with acyl chlorides or anhydrides introduces an acyl group onto the nitrogen, yielding N-acyl derivatives. These modifications can significantly alter the electronic properties and steric hindrance around the core structure.

Exocyclic C-Alkylation and Acylation: The exocyclic α-carbon of the acetate (B1210297) moiety, being part of an enamine system, is nucleophilic and can undergo alkylation and acylation reactions. The Stork enamine alkylation, a well-established method for the α-alkylation of ketones and aldehydes via their enamine derivatives, provides a basis for the introduction of alkyl groups at this position. wikipedia.orgyoutube.com This reaction typically involves the reaction of the enamine with an alkyl halide, followed by hydrolysis of the resulting iminium salt to regenerate the carbonyl group, or in this case, the α-substituted ylidene acetate. A specific example of methylation at the exocyclic position has been reported for a similar compound, 2-methyl-2-(2-pyrrolidinylidene)-acetophenone, which was achieved using methyl iodide in the presence of a strong base. nih.gov Similarly, acylation at the exocyclic carbon can be accomplished using acyl halides, leading to the formation of β-dicarbonyl compounds after hydrolysis. libretexts.org

| Position of Functionalization | Type of Reaction | Reactant | Product Type |

|---|---|---|---|

| Pyrrolidine Nitrogen | N-Alkylation | Alkyl Halide | N-Alkyl-2-(pyrrolidin-2-ylidene)acetate |

| Pyrrolidine Nitrogen | N-Acylation | Acyl Halide/Anhydride | N-Acyl-2-(pyrrolidin-2-ylidene)acetate |

| Exocyclic α-Carbon | C-Alkylation | Alkyl Halide | Methyl 2-(1-alkylpyrrolidin-2-ylidene)acetate |

| Exocyclic α-Carbon | C-Acylation | Acyl Halide | Methyl 2-(1-acylpyrrolidin-2-ylidene)acetate |

Modifications of the Ester Group to Other Carboxyl Derivatives or Alcohols

The ester group of this compound is a key functional handle that can be transformed into a variety of other carboxyl derivatives or reduced to an alcohol, significantly expanding the chemical space accessible from this core structure.

Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(pyrrolidin-2-ylidene)acetic acid. Acid-catalyzed hydrolysis of enamines typically involves protonation of the enamine double bond, followed by attack of water to form an iminium ion intermediate, which then hydrolyzes to the carboxylic acid and the secondary amine. orgoreview.commasterorganicchemistry.comyoutube.com

Conversion to Other Carboxyl Derivatives: Once the carboxylic acid is obtained, it can be converted into a range of other carboxyl derivatives using standard synthetic methodologies. For instance, reaction with thionyl chloride or oxalyl chloride would furnish the corresponding acyl chloride. This activated intermediate can then be reacted with amines to form amides, with alcohols to form different esters, or used in Friedel-Crafts acylation reactions.

Reduction to Alcohol: The ester functionality can be reduced to the corresponding primary alcohol, 2-(pyrrolidin-2-ylidene)ethanol. A Korean patent describes a two-stage reduction of a similar compound, methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate, to 1-methyl-2-(2-hydroxyethyl)pyrrolidine. nih.gov The first stage involves the reduction of the exocyclic double bond using a metal borohydride (B1222165) in an acidic solvent, followed by the reduction of the ester group to the alcohol using a metal borohydride in an alcoholic solvent. nih.gov This demonstrates the feasibility of selectively reducing the ester group in the presence of the pyrrolidine ring.

| Starting Material | Reaction | Reagents | Product |

|---|---|---|---|

| This compound | Hydrolysis | H₃O⁺ or OH⁻ | 2-(Pyrrolidin-2-ylidene)acetic acid |

| 2-(Pyrrolidin-2-ylidene)acetic acid | Amide formation | SOCl₂, then R₂NH | 2-(Pyrrolidin-2-ylidene)acetamide |

| This compound | Reduction | LiAlH₄ or NaBH₄ | 2-(Pyrrolidin-2-ylidene)ethanol |

Heterocyclic Fusions and Spirocyclic Systems Based on the Pyrrolidine Ylidene Core

The pyrrolidin-2-ylidene acetate scaffold is a valuable precursor for the synthesis of more complex molecular architectures, including fused heterocyclic systems and spirocyclic compounds.

Heterocyclic Fusions: The enamine functionality within the pyrrolidine ylidene core can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrrolo[1,2-a]pyrimidine (B7980946) derivatives. While direct examples starting from this compound are not prevalent in the literature, the general reactivity pattern of enamines suggests its potential as a synthon in such transformations. The synthesis of pyrrolo[1,2-a]pyrimidines has been reported through various synthetic routes. organic-chemistry.orgresearchgate.netrsc.orgnih.govnbinno.com

Spirocyclic Systems: The exocyclic double bond of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful tool for the construction of spirocyclic systems. The reaction of an azomethine ylide, generated in situ from the condensation of an isatin (B1672199) derivative and an α-amino acid, with a suitable dipolarophile is a common strategy for the synthesis of spiro[pyrrolidine-2,3'-oxindole] derivatives. wikipedia.orgnih.govbohrium.comchemeurope.comrsc.orgresearchgate.netnih.govekb.eg Although the direct use of this compound in this specific reaction is not widely documented, its structural similarity to other activated alkenes suggests its potential as a dipolarophile in such cycloadditions. researchgate.netnih.govmdpi.com

Chiral Derivatives and Enantiomeric Separations

The development of chiral derivatives of this compound is of significant interest, given the importance of stereochemistry in biological activity. This can be approached through asymmetric synthesis or the resolution of racemic mixtures.

Asymmetric Synthesis: The stereoselective synthesis of 2-substituted pyrrolidines is a well-established field, with numerous methods employing chiral auxiliaries, catalysts, or starting materials from the chiral pool. orgoreview.commasterorganicchemistry.commdpi.comnih.govwikipedia.org For instance, asymmetric synthesis of 2-substituted pyrrolidines can be achieved through nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. masterorganicchemistry.com While a direct asymmetric synthesis of this compound derivatives has not been extensively reported, these established methodologies for creating chiral pyrrolidine rings could potentially be adapted.

Enantiomeric Separations: In cases where a racemic mixture of a chiral derivative is obtained, enantiomeric separation can be achieved through several techniques. One common method is the use of chiral derivatizing agents (CDAs). researchgate.netchemeurope.comwikipedia.orgacs.orgresearchgate.net A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by chromatography (e.g., HPLC or GC) or distinguished by NMR spectroscopy. organic-chemistry.org For amines and alcohols, Mosher's acid and its derivatives are frequently used CDAs. chemeurope.comwikipedia.org The separated diastereomers can then be cleaved to yield the pure enantiomers of the original compound. Chiral resolution of certain pyridazinone derivatives has been successfully performed by chiral chromatography. nih.gov

Thiourea (B124793) Analogues and Related Structures

Thiourea derivatives are an important class of compounds with a wide range of biological activities and applications in coordination chemistry. youtube.comnih.govbohrium.commdpi.comresearchgate.netchemrxiv.orgmdpi.commdpi.comnih.govresearchgate.net The pyrrolidin-2-ylidene acetate core can be readily converted into its thiourea analogue.

Green Chemistry Principles in the Synthesis and Reactions of Pyrrolidin 2 Ylidene Acetates

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov An ideal reaction would have 100% atom economy.

While specific, large-scale industrial synthesis routes for Methyl 2-(pyrrolidin-2-ylidene)acetate are not extensively detailed in public literature, the construction of the core pyrrolidine (B122466) ring is often achieved through methods with high atom economy. One of the most powerful methods for synthesizing substituted pyrrolidines is the [3+2] dipolar cycloaddition of azomethine ylides. acs.org This type of reaction is inherently atom-economical as it involves the direct addition of two reacting species, where all atoms from both the azomethine ylide and the dipolarophile are incorporated into the resulting five-membered ring structure. acs.org

Table 1: Key Green Chemistry Metrics

| Metric | Description | Ideal Value |

|---|---|---|

| Atom Economy (AE) | (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100% | 100% |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | 100% |

| Process Mass Intensity (PMI) | Total Mass Input in Process / Mass of Final Product | 1 (minimum) |

| E-Factor | Total Mass of Waste / Mass of Product | 0 (minimum) |

This interactive table provides an overview of common metrics used to evaluate the "greenness" of a chemical process. nih.govmdpi.com

Use of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is critical to the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. mdpi.com

In the context of reactions involving pyrrolidin-2-ylidene acetates, significant green advancements have been made. For instance, in the reduction of a related compound, Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate, a process has been developed that utilizes acetic acid as a solvent. Acetic acid is advantageous as it can be recovered and reused, minimizing waste. Furthermore, this process employs sodium borohydride (B1222165) (NaBH₄) as the reducing agent. This represents a substantial improvement in safety over older methods that required high-pressure hydrogen gas, a flammable and hazardous reagent.

Solvent-free, or neat, conditions represent an ideal scenario. For related syntheses in the pyrrolidine family, protocols have been developed that proceed under solvent-free conditions, sometimes facilitated by techniques like grinding or the use of recyclable ionic liquid catalysts. mdpi.comrsc.orgresearchgate.net Such approaches drastically reduce the amount of waste generated from solvents, which often constitutes the largest mass component of a chemical process. The use of water as a solvent is also a highly desirable green alternative, and some olefination reactions like the HWE have been successfully performed in aqueous media. chemeducator.org

Catalyst Selection for Reduced Waste and Energy Consumption

Catalysts are a cornerstone of green chemistry because they can increase reaction efficiency, reduce energy requirements by lowering activation energies, and allow for more selective transformations, thereby minimizing byproducts.

In the synthesis of pyrrolidine derivatives, several green catalytic systems have been explored.

Heterogeneous Catalysts: The use of solid-supported catalysts, such as potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃), provides an eco-friendly option for reactions like [3+2] cycloadditions to form the pyrrolidine ring. mdpi.com These catalysts are easily separated from the reaction mixture by simple filtration, facilitating their reuse and reducing purification costs and solvent usage.

Ionic Liquids (ILs): Protic ionic liquids, such as pyrrolidinium (B1226570) acetate (B1210297), have been employed as recyclable, non-volatile catalysts for related condensation reactions. rsc.org These ILs can facilitate reactions under solvent-free conditions and at room temperature, leading to significant energy savings and simplified product work-up. researchgate.net

By replacing stoichiometric reagents with catalytic alternatives, chemists can significantly reduce the amount of waste generated per kilogram of product, a key goal in minimizing the E-Factor of a process.

Development of Safer and Cost-Effective Production Methods

A primary goal of green chemistry is to design chemical processes that are inherently safer for workers, the community, and the environment. This often goes hand-in-hand with developing more cost-effective methods.

A notable example is the development of a safer reduction process for a derivative of this compound. Older industrial methods often relied on catalytic hydrogenation, a process with significant safety concerns.

Table 2: Comparison of Production Methods for a Related Pyrrolidine Derivative

| Parameter | Conventional Method | Greener Method |

|---|---|---|

| Reaction Pressure | High Pressure (Hydrogen Gas) | Atmospheric Pressure |

| Reagent | Hydrogen Gas | Sodium Borohydride (NaBH₄) |

| Safety Profile | High risk of fire/explosion; requires specialized high-pressure equipment. | Significantly safer; avoids flammable gas; standard reaction vessels. |

| Reproducibility | Often poor on a large scale. | High reproducibility. |

| Cost-Effectiveness | High capital and operational costs for safety infrastructure. | Lower cost due to inexpensive reagent (NaBH₄) and standard equipment. |

This shift away from high-pressure hydrogenation to a method using a chemical reducing agent like NaBH₄ at atmospheric pressure eliminates major safety hazards. It also reduces costs associated with specialized high-pressure reactors and safety infrastructure. The use of a relatively inexpensive reducing agent and a recyclable solvent further enhances the economic viability of the greener process.

Scale-Up Opportunities and Industrial Process Optimization

The principles of green chemistry are particularly important when considering the transition from laboratory-scale synthesis to large-scale industrial production. Processes that are safe, efficient, and use readily available materials are more amenable to being scaled up.

The development of the atmospheric-pressure reduction process for the related pyrrolidin-2-ylidene acetate derivative was specifically designed for production on a "ton scale". The optimization of this process for industrial application includes several key features:

Process Simplification: Moving from a high-pressure catalytic reaction to a standard chemical reduction simplifies the required equipment, making the process easier and cheaper to scale.

Defined Reaction Conditions: The process specifies controlled temperature ranges for the reaction steps (e.g., 0-10 °C, warming to 25-35 °C), which is a hallmark of an optimized and reproducible industrial process.

Two-Stage Reduction: The synthesis is broken down into a two-stage reduction. This allows for greater control over the transformation and purification of the intermediate, leading to a higher quality final product, which is crucial for industrial-scale manufacturing.

By designing the process with safety, cost, and simplicity in mind from the outset, the path to industrial-scale production is made significantly more straightforward and sustainable. This approach avoids the costly and time-consuming retrofitting of a less-than-ideal laboratory procedure for industrial use.

Catalytic Strategies in Pyrrolidin 2 Ylidene Acetate Chemistry

Transition Metal Catalysis

Transition metals, particularly palladium and rhodium, are pivotal in catalyzing a range of transformations involving pyrrolidine-based structures. They facilitate key bond-forming events through various catalytic cycles, enabling reactions that are otherwise challenging.

Palladium catalysts are extensively used in organic synthesis for their versatility in hydrogenation and carbonylation reactions. In the context of pyrrolidine-related chemistry, these catalysts enable the introduction of carbonyl groups and the saturation of double bonds, leading to diverse molecular scaffolds.

Palladium-catalyzed carbonylation reactions are a powerful tool for synthesizing carbonyl compounds. unipr.it For instance, palladium iodide (PdI2) based systems have been effectively used in the oxidative carbonylation of functionalized alkynes to produce a variety of carbonylated heterocycles. unipr.it These reactions often proceed under relatively mild conditions and can be used to construct complex molecules in a single step. nih.gov The mechanism can involve an initial aminocarbonylation followed by cyclization. unipr.it One notable application is the four-component carbonylation reaction involving acetylene, carbon monoxide, amines, and perfluoroalkyl halides, catalyzed by palladium, to synthesize β-perfluoroalkyl acrylamides. researchgate.net Although direct hydrogenation of methyl 2-(pyrrolidin-2-ylidene)acetate is not extensively detailed, palladium catalysts are the standard for the reduction of C=C double bonds in similar systems, typically using hydrogen gas.

Furthermore, palladium catalysis is crucial in asymmetric synthesis, allowing for the creation of chiral centers. For example, palladium-catalyzed asymmetric synthesis has been used to produce 2-pyrrolidinones with a quaternary stereocenter at the 3-position. nih.gov This is achieved through the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates using a chiral phosphoramidite (B1245037) ligand. nih.gov Similarly, enantioselective [3+2] cycloaddition reactions of trimethylenemethane with imines, catalyzed by palladium complexes with phosphoramidite ligands, yield chiral pyrrolidines with excellent selectivity. nih.gov

| Catalyst System | Reaction Type | Substrates | Product Type | Key Feature |

| PdI2/KI | Oxidative Carbonylation | 2-Propargyl-1,3-dicarbonyl compounds, Amines | 2-(4-Acylfuran-2-yl)acetamides | Forms complex heterocycles in good yields. nih.govmdpi.com |

| Pd(0)/Phosphine (B1218219) Ligand | Four-Component Carbonylation | Acetylene, CO, Amines, Perfluoroalkyl halides | β-Perfluoroalkyl acrylamides | One-step synthesis of complex acrylamides. researchgate.net |

| Pd(II)/Chiral Phosphoramidite | Asymmetric Synthesis | γ-Methylidene-δ-valerolactones, Alkyl isocyanates | 2-Pyrrolidinones with quaternary stereocenter | High enantioselectivity for chiral pyrrolidinones. nih.gov |

| Pd(0)/Phosphoramidite | Asymmetric [3+2] Cycloaddition | Trimethylenemethane, Imines | Chiral Pyrrolidines | Excellent yields and enantioselectivities. nih.gov |

Rhodium catalysts are particularly effective in mediating cycloisomerization and isomerization reactions, which are powerful methods for constructing cyclic systems like pyrrolidines from acyclic precursors. These reactions rearrange atoms within a molecule to form new ring structures, often with high stereocontrol.

Rhodium-catalyzed cycloisomerization of N-tethered 1,6-enynes is a well-established method for synthesizing γ-butyrolactams and pyrrolidines. documentsdelivered.com This transformation involves the intramolecular reaction between an alkene and an alkyne moiety, orchestrated by the rhodium catalyst, to form the five-membered pyrrolidine (B122466) ring. The regio- and enantioselectivity of these reactions can be finely tuned by the choice of chiral ligands attached to the rhodium center. nih.gov For instance, rhodium-catalyzed [2+2+2] carbocyclization reactions of 1,6-enynes with unsymmetrical alkynes can produce complex polycyclic systems with excellent control over both regiochemistry and stereochemistry. nih.gov

Additionally, rhodium catalysts have been employed in diastereoselective [4+2] cycloisomerization reactions of allenyl dienes to construct bicyclic systems containing the pyrrolidine motif. nih.gov Another unique application involves the reaction of cyclopropene (B1174273) carboxylic acids with isatins, which proceeds through a rhodium-catalyzed cycloisomerization followed by an aldol (B89426) addition, yielding γ-substituted γ-butenolide structures. nih.gov

| Catalyst System | Reaction Type | Substrates | Product Type | Key Feature |

| Rhodium Complex | Cycloisomerization | N-tethered 1,6-enynes | γ-Butyrolactams, Pyrrolidines | Efficient construction of five-membered rings. documentsdelivered.com |

| Rhodium/Chiral Ligand | [2+2+2] Carbocyclization | 1,6-enynes, Unsymmetrical alkynes | Polycyclic Systems | High regio- and enantioselectivity. nih.gov |

| Rhodium Complex | [4+2] Cycloisomerization | Allenyl dienes | Bicyclic Systems | Diastereoselective formation of complex rings. nih.gov |

| Rhodium Complex | Cycloisomerization/Aldol Addition | Cyclopropene carboxylic acids, Isatins | γ-Substituted γ-butenolides | Novel cascade reaction to access complex architectures. nih.gov |

Lewis Acid Catalysis for Reaction Promotion

Lewis acid catalysis is a fundamental strategy for enhancing the reactivity of electrophiles and promoting a wide range of chemical transformations. In the synthesis of pyrrolidine derivatives, Lewis acids activate substrates, control stereochemistry, and enable reactions that would otherwise be sluggish or unselective.

Lewis acids such as boron trifluoride etherate (BF3·OEt2), aluminum chloride (AlCl3), and zinc nitrate (B79036) (Zn(NO3)2) have been shown to promote Diels-Alder reactions involving vinylazaarenes, which can be precursors to complex pyrrolidine-containing structures. nih.gov The Lewis acid coordinates to a basic site on the substrate, such as a nitrogen atom, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the dienophile, thereby accelerating the cycloaddition. nih.gov This approach provides excellent control over regioselectivity and diastereoselectivity. nih.gov

In another application, Lewis acids catalyze the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to selectively prepare pyrrolidine derivatives in moderate to good yields. researchgate.netnih.gov The choice of Lewis acid can be crucial in directing the reaction pathway and achieving the desired product. Furthermore, Lewis acid-catalyzed additions of silyl (B83357) dienolates to fluorinated sulfinylimines have been developed to synthesize chiral α-fluoroalkyl amines, which can be building blocks for modified pyrrolidine structures. The selection of the Lewis acid in this case allows for tunable regioselectivity. rsc.org

Organocatalysis (e.g., DBU-Catalyzed Reactions)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis, offering an alternative to metal-based catalysts. Pyrrolidine-based scaffolds themselves are often used as organocatalysts. nih.gov In the context of reactions involving pyrrolidine derivatives, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) play a significant role.

DBU is a strong, non-nucleophilic base commonly used to promote elimination and condensation reactions. Catalyst systems composed of DBU and pyrrolidine have been identified for promoting regioselective aldol reactions of β-methyl-substituted cyclic enones with isatins. researchgate.net In such systems, pyrrolidine can form an enamine intermediate, while DBU acts as a base to facilitate the key bond-forming step. While not a direct reaction of this compound, this illustrates the type of transformations where DBU is employed in conjunction with pyrrolidine-type structures. The diastereoselective synthesis of NH-unprotected pyrrolidin-2-ylidene derivatives has been achieved through 1,3-dipolar cycloaddition reactions, a process that can be facilitated by organic bases. researchgate.net

Supported Catalysts and Heterogeneous Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and recycling. Supported catalysts, where the active catalytic species is dispersed on a solid support, are a common form of heterogeneous catalysts.

In the synthesis of pyrrolidinones, which are structurally related to pyrrolidin-2-ylidene acetates, supported metal catalysts have shown significant promise. For example, a nickel catalyst supported on rod-like alumina (B75360) (Al2O3) with specific crystal facets has demonstrated high activity in the reductive amination of furfural. researchgate.net The strong Lewis acidity of the alumina support was found to enhance the reaction by facilitating hydrogen migration and preventing poisoning of the nickel active sites. researchgate.net While this example does not directly involve this compound, it highlights the potential of using supported catalysts and heterogeneous systems for the synthesis and transformation of related five-membered heterocyclic compounds. These systems are particularly attractive for industrial-scale production due to their operational simplicity and cost-effectiveness.

Enantioselective Catalysis for Chiral Induction

The synthesis of single-enantiomer compounds is of paramount importance, particularly in medicinal chemistry. Enantioselective catalysis provides a direct and efficient means to introduce chirality and produce enantioenriched products from achiral or racemic starting materials.

For the synthesis of chiral pyrrolidines, palladium-catalyzed asymmetric reactions are particularly prominent. A notable example is the enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This reaction is catalyzed by palladium complexes bearing novel phosphoramidite ligands, which are crucial for inducing high levels of enantioselectivity. The chiral ligands create a chiral environment around the metal center, which directs the approach of the substrates and controls the stereochemical outcome of the nucleophilic addition step that forms the pyrrolidine ring. nih.gov

Similarly, the palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones featuring a quaternary carbon stereocenter has been achieved with high enantioselectivity. nih.gov This was accomplished by reacting γ-methylidene-δ-valerolactones with isocyanates in the presence of a palladium catalyst and a newly developed chiral phosphoramidite ligand. nih.gov Substrate-directed enantioselective reactions, such as the anti-carboboration of alkenyl carbonyl compounds, also utilize palladium(II) catalysts with monodentate oxazoline (B21484) ligands to generate versatile enantioenriched alkylboronate building blocks that could be used in the synthesis of complex chiral pyrrolidines. nih.gov

Future Research Directions in Methyl 2 Pyrrolidin 2 Ylidene Acetate Chemistry

Exploration of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of β-enamino esters, including methyl 2-(pyrrolidin-2-ylidene)acetate, is a well-established field, yet the pursuit of methodologies with improved efficiency, selectivity, and sustainability remains a key research objective. Current methods often involve the reaction of β-keto esters with amines, which can be facilitated by catalysts and ultrasound. nih.gov Future explorations are likely to focus on several promising areas to enhance these synthetic routes.

Green chemistry principles are expected to drive the development of new synthetic protocols. This includes the use of environmentally benign catalysts and solvent-free reaction conditions. nih.gov For instance, ball mill techniques, which utilize mechanical energy to drive reactions, have shown success in the solvent-free synthesis of enamines from alkyl esters of propiolic or but-2-yne dicarboxylic acid, achieving quantitative conversion in minutes without the need for catalysts or bases. rsc.org Adapting such mechanochemical methods for the synthesis of cyclic β-enamino esters like this compound could significantly improve the environmental footprint of the process.

Furthermore, the development of continuous flow synthesis methodologies presents another avenue for enhancing efficiency and scalability. researchgate.net Flow chemistry offers precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for exothermic reactions. The application of flow chemistry to the synthesis of this compound could streamline its production for both academic and industrial purposes.

The quest for higher selectivity, particularly stereoselectivity in the synthesis of substituted pyrrolidine (B122466) derivatives, is also a critical research direction. Protecting-group-free syntheses of 2,3-cis substituted hydroxy-pyrrolidines have been developed, highlighting the potential for stereoselective formations of cyclic carbamates from alkenylamine precursors. umn.edu Future work will likely focus on the development of novel catalysts and reaction conditions that can control the stereochemical outcome of reactions involving the pyrrolidin-2-ylidene)acetate scaffold.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Mechanochemistry (Ball Milling) | Solvent-free, catalyst-free, rapid reaction times. rsc.org | Reduced environmental impact, increased efficiency, lower cost. |

| Flow Chemistry | Precise control of reaction parameters, improved safety and scalability. researchgate.net | Higher yields, shorter reaction times, suitable for large-scale production. |

| Stereoselective Synthesis | Control over the three-dimensional arrangement of atoms. umn.edu | Access to chiral pyrrolidine derivatives for specialized applications. |

| Green Catalysis | Use of environmentally friendly catalysts and reaction media. nih.gov | Sustainable and eco-friendly manufacturing processes. |

Development of Highly Selective Catalytic Reactions for Diversification

The reactivity of the enamine moiety in this compound makes it a versatile platform for the introduction of new functional groups and the construction of more complex molecular architectures. Future research will undoubtedly focus on the development of highly selective catalytic reactions to diversify this core structure. Both transition-metal catalysis and organocatalysis are expected to play pivotal roles in this endeavor.

Transition-metal-catalyzed C-H functionalization and annulation strategies have been successfully applied to β-enaminones for the synthesis of various heterocyclic and polyaromatic scaffolds. rsc.org This suggests a significant potential for applying similar strategies to this compound. Future work will likely explore the use of a broader range of transition metals and ligands to achieve site-selective functionalization at various positions of the pyrrolidine ring and the acetate (B1210297) side chain. The development of catalytic systems that can achieve high regio- and stereoselectivity will be a key challenge and a major focus of this research.

Organocatalysis offers a complementary approach to transition-metal catalysis, often providing different reactivity and selectivity profiles. The combination of enamine and transition metal catalysis has emerged as a powerful strategy for novel chemical transformations. nih.govnih.govmdpi.com This dual catalytic approach could be harnessed for the diversification of this compound, enabling reactions that are not accessible with either catalytic system alone. For instance, asymmetric catalytic reactions could be developed to introduce chirality into the molecule, leading to the synthesis of enantioenriched pyrrolidine derivatives. nih.govacs.org

The development of cascade reactions initiated by the functionalization of this compound is another promising area of research. Such reactions, where multiple bonds are formed in a single operation, can significantly increase the efficiency of complex molecule synthesis. Future efforts may focus on designing catalytic systems that can trigger and control these cascade processes, leading to the rapid construction of diverse and complex molecular scaffolds from a simple starting material.

| Catalytic Strategy | Reaction Type | Potential Outcome for this compound |

| Transition-Metal Catalysis | C-H Functionalization, Annulation rsc.org | Site-selective introduction of new functional groups, synthesis of fused ring systems. |

| Organocatalysis | Asymmetric Functionalization nih.govacs.org | Synthesis of chiral and enantioenriched pyrrolidine derivatives. |

| Dual Catalysis (Transition Metal + Organocatalysis) | Novel Transformations nih.govnih.govmdpi.com | Access to unique reactivity and selectivity for diversification. |

| Cascade Reactions | Multi-bond Forming Processes | Rapid construction of complex molecular architectures. |

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the mechanisms governing the reactions of this compound is essential for the rational design of new synthetic methods and catalysts. Future research in this area will likely employ a combination of experimental and computational techniques to elucidate the intricate details of complex transformations.

Kinetic studies will be crucial for determining the rate-determining steps of reactions and for understanding how different catalysts and reaction conditions influence the reaction pathways. In situ spectroscopic techniques, such as NMR and IR spectroscopy, can provide real-time information about the formation and consumption of intermediates, offering valuable insights into the reaction progress. The isolation and characterization of reaction intermediates, where possible, will provide direct evidence for the proposed mechanistic pathways.

Computational chemistry, particularly density functional theory (DFT) calculations, will play an increasingly important role in complementing experimental studies. nih.gov DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the stereochemical outcomes of reactions. This information can be invaluable for understanding the factors that control selectivity and for designing more efficient and selective catalysts. For example, computational modeling can help to elucidate the non-covalent interactions, such as hydrogen bonding and CH−π interactions, that can stabilize transition states and lead to high levels of enantioselectivity in asymmetric reactions. nih.gov

The study of dynamic kinetic processes, where reversible formation of intermediates can lead to the accumulation of a thermodynamically more stable product, will also be a key area of investigation. researchgate.net Understanding these processes is critical for developing reactions that provide high yields of the desired product, even when it is not the kinetically favored one.

| Mechanistic Investigation Tool | Information Gained | Impact on Future Research |

| Kinetic Studies | Reaction rates, rate-determining steps. | Optimization of reaction conditions for improved efficiency. |

| In Situ Spectroscopy (NMR, IR) | Real-time monitoring of intermediates. | Elucidation of reaction pathways and catalyst behavior. |

| Isolation and Characterization of Intermediates | Direct evidence of reaction steps. | Confirmation of proposed mechanisms. |

| Computational Chemistry (DFT) | Transition state energies, reaction pathways, stereochemical predictions. nih.gov | Rational design of new catalysts and prediction of reaction outcomes. |

Design and Synthesis of New Functionalized Derivatives for Specific Chemical Applications

The inherent reactivity and structural features of this compound make it an attractive starting point for the design and synthesis of new functionalized derivatives with tailored properties for specific chemical applications. Future research will focus on the strategic introduction of various functional groups to modulate the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and potential applications.

One promising direction is the synthesis of derivatives for applications in materials science. By incorporating photoresponsive or electronically active moieties, novel materials with interesting optical or electronic properties could be developed. For example, the synthesis of pyrrolidinone derivatives using photoredox catalysis has been shown to yield compounds with tunable photophysical properties. acs.org

Another important area of research will be the synthesis of derivatives as building blocks for the preparation of biologically active molecules and pharmaceuticals. The pyrrolidine scaffold is a common motif in many natural products and drugs. chemrxiv.org By functionalizing this compound, a library of diverse pyrrolidine-containing compounds can be generated for screening in drug discovery programs. For instance, the synthesis of pyrrolidin-2-ylidene derivatives via 1,3-dipolar cycloaddition has been explored for creating highly substituted pyrrolidine rings. mdpi.com

The development of new organocatalysts based on the pyrrolidine scaffold is also a promising avenue for future research. Chiral pyrrolidine derivatives have been shown to be effective organocatalysts for a variety of asymmetric transformations. nih.govnih.gov By synthesizing new functionalized derivatives of this compound, it may be possible to develop novel and more efficient organocatalysts with unique reactivity and selectivity profiles.

| Application Area | Design Strategy | Potential Outcome |

| Materials Science | Incorporation of photoresponsive or electronically active groups. acs.org | Development of novel materials with tailored optical and electronic properties. |